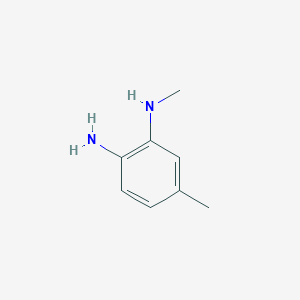

N1,5-Dimethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWDURLIKIKGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433673 | |

| Record name | N1,5-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131019-87-9 | |

| Record name | N1,5-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1,5-Dimethylbenzene-1,2-diamine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the known chemical properties of N1,5-Dimethylbenzene-1,2-diamine. It should be noted that detailed experimental protocols, comprehensive reactivity studies, and specific applications in areas such as drug development for this particular isomer are not extensively documented in publicly available scientific literature.

Core Chemical Properties

This compound, also known by its IUPAC name 2-N,4-dimethylbenzene-1,2-diamine, is an aromatic amine with the chemical formula C₈H₁₂N₂.[1] Its structure features a benzene ring substituted with two amine groups at positions 1 and 2, a methyl group on one of the nitrogen atoms (N1), and another methyl group on the benzene ring at position 5.

Physicochemical Data

A summary of the key physicochemical properties for this compound (CAS No. 131019-87-9) is presented in the table below. This data is primarily derived from chemical supplier databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 131019-87-9 | [1] |

| IUPAC Name | 2-N,4-dimethylbenzene-1,2-diamine | [1] |

| Melting Point | 64-67 °C | [2] |

| Computed XLogP3 | 1.3 | [1] |

| Computed Polar Surface Area | 38.1 Ų | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

| Computed Hydrogen Bond Donor Count | 2 | [1] |

| Computed Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Reactivity

Synthesis

A general workflow for the synthesis of a related compound, 2-nitro-4-methylaniline, which could be a potential precursor, involves a three-step process: protection of the amine group of 4-methylaniline, followed by nitration, and subsequent deprotection.[3]

Reactivity

Specific reactivity data for this compound is not available. However, the reactivity of aromatic amines is generally characterized by the nucleophilicity of the amino groups and the susceptibility of the aromatic ring to electrophilic substitution. The presence of two amine groups and a methyl group, all of which are electron-donating, would be expected to activate the benzene ring towards electrophilic attack. The N-methyl group may also influence the basicity and nucleophilicity of the nitrogen atom it is attached to. Substituted p-phenylenediamines are known to be easily oxidized.[4]

Potential Applications and Biological Significance

While there is no specific information on the applications of this compound in drug development, substituted phenylenediamines, in general, are a class of compounds with diverse biological activities and industrial applications. They are widely used as antioxidants in rubber products.[5][6] Some derivatives are also used in hair dyes and as intermediates in the synthesis of polymers and other organic molecules.[4] Certain substituted p-phenylenediamines and their oxidation products have been identified as emerging environmental pollutants with potential toxicity to aquatic organisms.[5][7]

Safety and Handling

Specific hazard information for this compound is limited. As with any aromatic amine, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used to avoid skin and eye contact. Phenylenediamine derivatives can be skin irritants and may have other toxic effects.[4]

Conclusion

This compound is a chemical compound for which there is a notable lack of in-depth scientific literature. While its basic chemical and physical properties can be summarized, there is a clear need for further research to elucidate its synthesis, reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. Researchers interested in this compound should consider the general properties of aromatic diamines and N-methyl anilines as a starting point for their investigations.

References

- 1. This compound | C8H12N2 | CID 9989323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. books.rsc.org [books.rsc.org]

- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N¹,5-Dimethylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N¹,5-Dimethylbenzene-1,2-diamine (IUPAC name: N¹-methyl-4-methylbenzene-1,2-diamine), a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, documented synthesis for this specific isomer, this guide outlines a multi-step pathway constructed from established and reliable organic chemistry transformations.

Introduction

Substituted o-phenylenediamines are a critical class of organic intermediates, serving as versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are of significant interest in drug discovery and development due to their prevalence in biologically active molecules. This guide details a feasible synthetic approach to N¹,5-Dimethylbenzene-1,2-diamine, providing detailed experimental protocols for each step.

Proposed Synthetic Pathway

The proposed synthesis of N¹,5-Dimethylbenzene-1,2-diamine initiates with the commercially available starting material, 4-methyl-2-nitroaniline. The synthetic strategy involves two key transformations: N-methylation of the amino group, followed by the reduction of the nitro functionality to yield the target diamine.

Caption: Proposed two-step synthesis of N¹,5-Dimethylbenzene-1,2-diamine.

Experimental Protocols

Step 1: Synthesis of N-methyl-4-methyl-2-nitroaniline

This procedure details the N-methylation of 4-methyl-2-nitroaniline. This reaction can be achieved using various methylating agents; a common method involves the use of methyl iodide with a suitable base.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methyl-2-nitroaniline | 152.15 | 10.0 g | 0.0657 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 3.15 g | 0.0788 |

| Methyl Iodide | 141.94 | 4.5 mL (10.2 g) | 0.0720 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. Ammonium Chloride | - | 50 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (3.15 g, 60% dispersion in mineral oil, 0.0788 mol).

-

The sodium hydride is washed with hexanes to remove the mineral oil, and then anhydrous THF (100 mL) is added.

-

A solution of 4-methyl-2-nitroaniline (10.0 g, 0.0657 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

The reaction mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (4.5 mL, 0.0720 mol) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude N-methyl-4-methyl-2-nitroaniline can be purified by column chromatography on silica gel.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Yield Range (%) | Purity |

| N-methyl-4-methyl-2-nitroaniline | 10.9 | 80-90 | >95% (after chromatography) |

Step 2: Synthesis of N¹,5-Dimethylbenzene-1,2-diamine

This step involves the reduction of the nitro group of N-methyl-4-methyl-2-nitroaniline to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-methyl-4-methyl-2-nitroaniline | 166.18 | 8.0 g | 0.0481 |

| 10% Palladium on Carbon (Pd/C) | - | 0.8 g | - |

| Methanol | - | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

| Celite® | - | - | - |

Procedure:

-

A solution of N-methyl-4-methyl-2-nitroaniline (8.0 g, 0.0481 mol) in methanol (150 mL) is placed in a hydrogenation vessel.

-

10% Pd/C (0.8 g, 10 wt%) is carefully added to the solution.

-

The vessel is connected to a hydrogenation apparatus and purged with nitrogen, followed by hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The reaction is monitored by the uptake of hydrogen and can also be checked by TLC.

-

Upon completion (cessation of hydrogen uptake), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to afford the crude N¹,5-Dimethylbenzene-1,2-diamine.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Yield Range (%) | Purity |

| N¹,5-Dimethylbenzene-1,2-diamine | 6.55 | 90-98 | >97% |

Visualized Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of N¹,5-Dimethylbenzene-1,2-diamine.

Caption: Laboratory workflow for the synthesis of N¹,5-Dimethylbenzene-1,2-diamine.

Safety Considerations

-

Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, gloves, and safety glasses at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a robust and adaptable two-step synthetic route to N¹,5-Dimethylbenzene-1,2-diamine from a readily available starting material. The described protocols utilize standard organic transformations and provide a solid foundation for the laboratory-scale synthesis of this compound for further research and development in various fields of chemistry.

In-Depth Technical Guide: N1,5-Dimethylbenzene-1,2-diamine (CAS: 131019-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,5-Dimethylbenzene-1,2-diamine, with the CAS number 131019-87-9, is an aromatic amine containing two amino groups and two methyl groups attached to a benzene ring. Its structure, featuring both a primary and a secondary amine, as well as a toluene backbone, makes it a potentially valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis, and an outlook on its potential applications, compiled from available chemical literature and databases.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 131019-87-9 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| IUPAC Name | 4-Methyl-N1-methylbenzene-1,2-diamine | [1] |

| Synonyms | 1-Amino-2-(methylamino)-5-methylbenzene, N-Methyl-4-methyl-1,2-phenylenediamine | [1] |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis

The proposed two-step synthesis starts from commercially available 2-chloro-5-nitrotoluene.

Step 1: Synthesis of 3-(Methylamino)-4-nitrotoluene (Precursor)

The first step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrotoluene with methylamine.

-

Reaction: 2-chloro-5-nitrotoluene + CH₃NH₂ → 3-(Methylamino)-4-nitrotoluene + HCl

-

Experimental Protocol:

-

In a sealed reaction vessel, dissolve 2-chloro-5-nitrotoluene (1 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like DMF.

-

Add an excess of a concentrated aqueous or alcoholic solution of methylamine (e.g., 40% in water, 2-3 equivalents).

-

Heat the mixture at a temperature between 80-120 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-(Methylamino)-4-nitrotoluene.

-

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 3-(Methylamino)-4-nitrotoluene to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

-

Reaction: 3-(Methylamino)-4-nitrotoluene + 3H₂ → this compound + 2H₂O

-

Experimental Protocol:

-

Dissolve 3-(Methylamino)-4-nitrotoluene (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction. The reaction progress can also be monitored by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization to yield the final product.

-

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For researchers who synthesize this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the two methyl group protons, and the protons of the primary and secondary amino groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Resonances for the aromatic carbons and the two distinct methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of both primary and secondary amines, C-N stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).

Biological Activity and Applications

Currently, there is no published literature describing the biological activity of this compound or its involvement in any specific signaling pathways. Its structural similarity to other phenylenediamines suggests potential applications as:

-

A building block for pharmaceuticals: Phenylenediamine scaffolds are present in various biologically active molecules.

-

An intermediate in the synthesis of dyes and pigments.

-

A precursor for the synthesis of heterocyclic compounds , such as benzimidazoles, which have a wide range of pharmacological activities.

The lack of available biological data is highlighted in the following logical diagram:

References

Technical Guide: Physical Properties of N1,5-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,5-Dimethylbenzene-1,2-diamine, with the CAS number 131019-87-9, is an aromatic amine whose physical and chemical properties are of interest in various research and development applications, including synthetic chemistry and materials science. This technical guide provides a summary of the available physical property data for this compound. It is important to note that publicly available experimental data for this specific isomer is limited. Therefore, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to substituted diamines.

Core Physical Properties

A summary of the known and computed physical properties of this compound is presented in the table below. It is crucial to distinguish this isomer from the more commonly cited 4,5-dimethylbenzene-1,2-diamine, as their physical properties differ significantly.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| CAS Number | 131019-87-9 | PubChem[1] |

| Melting Point | 64-67 °C | Hoffman Fine Chemicals[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 1.3 | PubChem (Computed)[1] |

| Storage Conditions | Room temperature, away from light, stored under inert gas | MySkinRecipes[3] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point (for liquids at atmospheric or reduced pressure)

While this compound is reported as a solid at room temperature, a boiling point determination would be relevant for its purification by distillation or for high-temperature applications. A standard method for micro-scale boiling point determination is the Siwoloboff method.

Procedure:

-

A small amount of the substance is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter. A general qualitative and quantitative procedure is outlined below.

Procedure:

-

Qualitative Assessment: To a series of small test tubes, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane), a small, pre-weighed amount (e.g., 10 mg) of the compound is added. The tubes are agitated and observed for dissolution.

-

Quantitative Assessment (Isothermal Saturation Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then calculated (e.g., in g/100 mL).

-

Visualizations

Logical Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a plausible synthetic route can be conceptualized based on general organic chemistry principles for the synthesis of N-alkylated aromatic amines. A common approach involves the selective N-alkylation of a suitable precursor. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A potential synthetic pathway for this compound.

Experimental Workflow for Physical Property Determination

The characterization of a newly synthesized or sourced chemical compound follows a logical progression of experiments to determine its physical properties. The following diagram outlines a typical workflow.

Caption: A standard workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to N1,5-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,5-Dimethylbenzene-1,2-diamine, systematically known as 2-N,4-dimethylbenzene-1,2-diamine, is an aromatic amine with the chemical formula C₈H₁₂N₂. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on data relevant to research and development. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes, with such instances clearly noted.

Molecular Structure and Identification

The core structure of this compound consists of a benzene ring substituted with two amine groups at adjacent positions (1 and 2), a methyl group on one of the nitrogen atoms (N1), and a methyl group on the benzene ring at position 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-N,4-dimethylbenzene-1,2-diamine |

| Synonyms | N1,5-Dimethyl-1,2-benzenediamine, N2,4-dimethylbenzene-1,2-diamine |

| CAS Number | 131019-87-9 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Canonical SMILES | CNc1c(N)ccc(C)c1 |

| InChI Key | ICWDURLIKIKGLQ-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is sparse. The available data, primarily from computational predictions and supplier information, is summarized below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 64-67 °C | Literature |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| logP (calculated) | 1.8 | Computational |

Spectroscopic Data

Table 3: Spectroscopic Data for 4,5-Dimethylbenzene-1,2-diamine (CAS: 3171-45-7)

| Technique | Key Data |

| ¹H NMR | δ (ppm): 6.4 (s, 2H, Ar-H), 3.3 (br s, 4H, NH₂), 2.1 (s, 6H, CH₃) |

| ¹³C NMR | δ (ppm): 137.0, 129.0, 117.0, 19.0 |

| IR (KBr) | ν (cm⁻¹): 3350 (N-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 850 (C-H bend) |

| Mass Spec (EI) | m/z (%): 136 (M⁺, 100), 121 ([M-CH₃]⁺, 40) |

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related N-methylated and ring-methylated phenylenediamines. The following multi-step synthesis starts from commercially available 4-methyl-2-nitroaniline.

Step 1: N-Methylation of 4-methyl-2-nitroaniline

-

Reaction Setup: To a solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).

-

Methylation: While stirring the suspension, add a methylating agent like methyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-methyl-4-methyl-2-nitroaniline.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the N-methyl-4-methyl-2-nitroaniline (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Activity and Applications in Drug Development

There is no specific information available in the scientific literature regarding the biological activity or applications in drug development of this compound. However, the o-phenylenediamine scaffold is a crucial pharmacophore present in numerous biologically active compounds and is a versatile building block for the synthesis of various heterocyclic systems with therapeutic potential, such as benzimidazoles, quinoxalines, and phenazines. These heterocycles are known to exhibit a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The introduction of methyl groups on the aromatic ring and the nitrogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. N-methylation can enhance metabolic stability and membrane permeability, while ring methylation can modulate receptor binding and target selectivity.

Conclusion

This compound is a structurally defined aromatic diamine for which there is a notable lack of comprehensive experimental data in the public domain. This guide has summarized the available identifying and physicochemical information. A plausible synthetic route has been proposed to facilitate its preparation for further research. Given the established importance of the o-phenylenediamine scaffold in medicinal chemistry, this compound represents a molecule of interest for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

Spectroscopic Data for N1,5-Dimethylbenzene-1,2-diamine: A Technical Guide

Disclaimer: This document addresses the request for spectroscopic data for N1,5-Dimethylbenzene-1,2-diamine. It is important to note that a comprehensive search of scientific literature and databases has revealed a significant lack of available experimental spectroscopic data for this specific isomer. However, substantial data exists for the closely related and more commonly studied isomer, 4,5-Dimethyl-1,2-phenylenediamine . This guide will therefore present the available spectroscopic data for 4,5-Dimethyl-1,2-phenylenediamine as a reference, alongside generalized experimental protocols relevant for the spectroscopic analysis of such aromatic diamines.

Introduction

This compound is an aromatic amine with potential applications in organic synthesis, serving as a building block for pharmaceuticals, agrochemicals, and specialty polymers. Spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules. This guide aims to provide a summary of key spectroscopic data, presented in a clear and accessible format for researchers. Due to the limited availability of data for the requested compound, this report focuses on its structural isomer, 4,5-Dimethyl-1,2-phenylenediamine.

Spectroscopic Data Summary for 4,5-Dimethyl-1,2-phenylenediamine

The following tables summarize the available quantitative spectroscopic data for 4,5-Dimethyl-1,2-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4,5-Dimethyl-1,2-phenylenediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 4,5-Dimethyl-1,2-phenylenediamine

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While search results indicate the existence of NMR spectra for 4,5-Dimethyl-1,2-phenylenediamine, specific peak assignments and chemical shift values were not detailed in the provided snippets. Researchers should consult the primary literature or spectral databases for detailed information.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4,5-Dimethyl-1,2-phenylenediamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | N-H stretch (amine) | |

| C-H stretch (aromatic) | ||

| C-H stretch (aliphatic) | ||

| C=C stretch (aromatic) | ||

| N-H bend (amine) | ||

| C-N stretch (aromatic amine) |

Note: The IR spectrum for 4,5-Dimethyl-1,2-phenylenediamine has been recorded using techniques such as KBr wafer and ATR.[1] The table indicates the expected regions for key functional group absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,5-Dimethyl-1,2-phenylenediamine

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion)[1] |

| 135 | High | [M-H]⁺[1] |

| 121 | Moderate | [M-CH₃]⁺[1] |

Note: The mass spectrometry data was obtained via GC-MS.[1] The molecular ion peak at m/z 136 corresponds to the molecular weight of the compound (C₈H₁₂N₂).[1]

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of aromatic diamines like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic amines involves dissolving the sample in a deuterated solvent.[2][3][4]

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. For quantitative measurements, a longer relaxation delay between pulses is necessary to ensure full relaxation of all nuclei.[5]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet or thin solid film method is commonly employed.[6][7][8][9]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet-forming die and apply high pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure salt plate) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of relatively volatile organic compounds.[10]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[10]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron to form a molecular ion (M⁺).[10] Excess energy can lead to fragmentation of the molecular ion into smaller charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of a General Synthetic Workflow

Since a specific synthetic protocol for this compound was not found, a generalized workflow for the N-alkylation of an aromatic diamine is presented below. This illustrates a potential synthetic route.

Caption: General workflow for the synthesis of an N-alkylated aromatic diamine.

References

- 1. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Isomers of Dimethylbenzene-1,2-diamine

Introduction

Dimethylbenzene-1,2-diamine, also known as dimethyl-ortho-phenylenediamine, represents a class of aromatic amines characterized by a benzene ring substituted with two adjacent amino groups and two methyl groups. These compounds are structural isomers, with the arrangement of the two methyl groups on the remaining four positions of the benzene ring defining four distinct isomers: 3,4-, 3,5-, 3,6-, and 4,5-dimethylbenzene-1,2-diamine.

These isomers are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The vicinal (ortho) diamine functionality is a key precursor for the construction of various heterocyclic systems, most notably benzimidazoles and quinoxalines, which are core scaffolds in numerous biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of these four isomers, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical properties of the dimethylbenzene-1,2-diamine isomers vary based on the substitution pattern, which influences their crystal packing, polarity, and reactivity. These compounds are typically colorless to light brown crystalline solids at room temperature and are soluble in common organic solvents.[1][2] A summary of key quantitative data is presented in Table 1 for direct comparison.

Table 1: Physicochemical Data of Dimethylbenzene-1,2-diamine Isomers

| Property | 3,4-Dimethyl-[3][4][5] | 3,5-Dimethyl-[2][6][7] | 3,6-Dimethyl-[8][9][10] | 4,5-Dimethyl-[1][11] |

| CAS Number | 41927-01-9 | 3171-46-8 | 35975-12-3 | 3171-45-7 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.20 g/mol | 136.19 g/mol |

| Melting Point (°C) | 137.3 (Calculated)[5] | 73 - 78[6] | N/A | 127 - 129 |

| Boiling Point (°C) | 296.0 (Calculated)[5] | 272.1 (Calculated)[6] | N/A | N/A |

| Appearance | Solid | Solid[2] | Solid | Powder or crystals[1] |

Synthesis of Isomers: Experimental Protocols

The most common and efficient method for the synthesis of dimethylbenzene-1,2-diamines is the chemical reduction of the corresponding dinitro-dimethylbenzene precursors. This transformation can be achieved using various reducing systems, with catalytic hydrogenation being the preferred route in many laboratory and industrial settings due to its high yields and clean work-up.

General Synthetic Route: Catalytic Hydrogenation

The general strategy involves the reduction of a 1,2-dinitro-dimethylbenzene isomer using hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in a suitable solvent like ethanol.

Detailed Protocol: Representative Synthesis via Catalytic Hydrogenation

This protocol is a generalized procedure based on the reduction of nitroaromatics and can be adapted for any of the four dinitro-dimethylbenzene isomers.[12]

-

Reactor Setup: A 5 L stainless steel pressure reactor is charged with the starting 1,2-dinitro-dimethylbenzene (e.g., 500.0 g, ~3.0 mol), a catalyst such as Raney Nickel (e.g., 50.0 g), and a solvent like ethanol (2.5 L).[12]

-

Inerting and Hydrogenation: The reactor is sealed and flushed twice with nitrogen gas (1 kg/cm ²) to ensure an inert atmosphere. Subsequently, it is flushed with hydrogen gas (1 kg/cm ²).[12]

-

Reaction Conditions: The reactor is pressurized with hydrogen to a working pressure of 5 kg/cm ² and heated to approximately 45°C with constant stirring. The reaction is maintained under these conditions for about 2 hours or until monitoring by Thin-Layer Chromatography (TLC) indicates the complete consumption of the starting material.[12]

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is safely vented. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, is then concentrated under reduced pressure to remove the solvent.[12]

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to yield the pure dimethylbenzene-1,2-diamine isomer.[13]

Applications in Research and Drug Development

The primary utility of dimethylbenzene-1,2-diamine isomers in drug discovery and development lies in their role as synthons for heterocyclic chemistry. The adjacent amino groups provide a reactive handle for condensation reactions with a variety of electrophiles to form stable, fused ring systems.

Synthesis of Benzimidazoles and Quinoxalines

-

Benzimidazoles: Condensation with carboxylic acids or their derivatives (like aldehydes followed by oxidation) yields substituted benzimidazoles.[14][15] This reaction, often acid-catalyzed, is a cornerstone of medicinal chemistry for accessing this privileged scaffold, which is present in drugs like omeprazole and albendazole.

-

Quinoxalines: Reaction with 1,2-dicarbonyl compounds (α-diketones) leads to the formation of quinoxalines. This scaffold is also of significant interest due to its presence in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

The use of different dimethylbenzene-1,2-diamine isomers allows for the systematic introduction of methyl groups onto the benzo- portion of the final heterocyclic product. This substitution pattern can be critical for modulating the compound's pharmacological properties, including receptor binding affinity, metabolic stability, and cell permeability. For instance, 4,5-dimethyl-1,2-phenylenediamine has been used to synthesize new derivatives of 4-acylquinoxalin-2-ones with potential pharmacological activity.

Conclusion

The four isomers of dimethylbenzene-1,2-diamine are versatile and important chemical intermediates. A clear understanding of their distinct physicochemical properties is essential for their effective use in synthesis. The well-established synthetic route via catalytic hydrogenation of their dinitro-precursors makes them readily accessible. Their primary value for researchers in drug development lies in their utility as building blocks for constructing benzimidazole and quinoxaline scaffolds, allowing for the creation of diverse libraries of compounds for biological screening and the strategic design of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]

- 3. 3,4-Dimethylbenzene-1,2-diamine | C8H12N2 | CID 521077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethyl-o-phenylenediamine [webbook.nist.gov]

- 5. 3,4-Dimethyl-o-phenylenediamine (CAS 41927-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. 3,6-Dimethylbenzene-1,2-diamine | C8H12N2 | CID 3776987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 14. ijariie.com [ijariie.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N1,5-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,5-Dimethylbenzene-1,2-diamine, systematically known as 2-N,4-dimethylbenzene-1,2-diamine, is an aromatic diamine that serves as a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring methyl groups on both a nitrogen atom and the benzene ring, offers distinct steric and electronic properties that can be exploited in the development of novel pharmaceuticals and other functional materials. This guide provides a comprehensive overview of its properties, synthesis, and key reactions, complete with detailed experimental protocols and safety information.

Chemical Properties and Data

This compound is a solid at room temperature with a melting point in the range of 64-67 °C.[1][2] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-N,4-dimethylbenzene-1,2-diamine |

| Synonyms | This compound |

| CAS Number | 131019-87-9 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Computed Physicochemical Properties | Value |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 136.100048391 Da |

| Monoisotopic Mass | 136.100048391 Da |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 103 |

Synthesis of this compound

Step 1: Synthesis of N-acetyl-4-methylaniline

This initial step protects the amino group of 4-methylaniline to direct the subsequent nitration to the ortho position.

Experimental Protocol:

-

In a round-bottom flask, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 20 mL of dry toluene.[3]

-

With stirring, slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise, ensuring the temperature remains below 80°C.[3]

-

After the addition is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.[3]

-

Collect the solid product by vacuum filtration and wash it with approximately 50 mL of petroleum ether.[3]

-

Recrystallize the crude product from an ethanol/water (4:1) mixture to obtain pure N-acetyl-4-methylaniline.[3]

Step 2: Synthesis of N-acetyl-2-nitro-4-methylaniline

The protected aniline is then nitrated to introduce a nitro group at the 2-position.

Experimental Protocol:

-

In a flask, combine 14 g (0.094 mol) of N-acetyl-4-methylaniline with 12.5 mL of glacial acetic acid.[3]

-

To this mixture, slowly add 25 mL of concentrated sulfuric acid with stirring.[3]

-

Cool the mixture in an ice/salt bath.

-

Separately, prepare a nitrating mixture by combining 7.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid, and cool this mixture.[3]

-

Once the reaction mixture reaches 0–2 °C, add the nitrating mixture dropwise, maintaining the temperature below 10 °C.[3]

-

After the addition, remove the cooling bath and continue stirring at room temperature for one hour.

-

Pour the reaction mixture over approximately 150 g of crushed ice and let it stand for 15-20 minutes to allow the product to separate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the product from ethanol or petroleum ether.

Step 3: Synthesis of 2-Nitro-4-methylaniline

The acetyl protecting group is removed by hydrolysis to yield the free amine.

Experimental Protocol:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, prepare a solution of 5.7 g (0.1 mol) of potassium hydroxide in 8 mL of water and 50 mL of ethanol.[3]

-

Add 8.1 g (0.042 mol) of N-acetyl-2-nitro-4-methylaniline in small portions.

-

Reflux the resulting red solution for one hour in a water bath.[3]

-

After reflux, remove the heat and add 60 mL of water dropwise through the condenser, which will cause the product to crystallize as dark red needles.[3]

-

Cool the mixture in an ice bath, collect the crystals by vacuum filtration, wash them twice with 20 mL of an ethanol/water (1:1) mixture, and dry.[3]

-

Recrystallize the product from ethanol.

Step 4: Proposed Synthesis of N-methyl-2-nitro-4-methylaniline

Methylation of the primary amine can be achieved through various methods. One common approach is reductive amination.

Proposed Experimental Protocol:

-

Dissolve 2-nitro-4-methylaniline in a suitable solvent such as methanol.

-

Add one equivalent of a methylating agent, such as methyl iodide or dimethyl sulfate, and a non-nucleophilic base like potassium carbonate.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 5: Proposed Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Proposed Experimental Protocol:

-

Dissolve N-methyl-2-nitro-4-methylaniline in ethanol in a pressure reactor.

-

Add a catalytic amount of Raney nickel.

-

Pressurize the reactor with hydrogen gas (e.g., 5 kg/cm ²) and heat to approximately 45°C for 2 hours, monitoring the reaction by TLC.[4]

-

After the reaction is complete, carefully filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Key Reactions and Applications

This compound, as an o-phenylenediamine derivative, is a key building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Quinoxaline Derivatives

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for preparing quinoxalines.

Experimental Protocol for Quinoxaline Synthesis:

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of a 1,2-dicarbonyl compound (e.g., benzil) in 10 mL of ethanol.

-

Add a catalytic amount of an acid, such as a few drops of acetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The general workflow for this reaction is depicted below:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Safety and Handling

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves and a lab coat.

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a versatile starting material with significant potential in the synthesis of heterocyclic compounds relevant to the pharmaceutical industry. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, established synthetic methodologies for analogous compounds provide a clear path for its preparation and further reaction. As with all chemical reagents, appropriate safety precautions should be strictly adhered to during its handling and use.

References

An In-Depth Technical Guide on the Discovery of N1,5-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,5-Dimethylbenzene-1,2-diamine is an aromatic amine with a molecular structure that holds potential for various applications in chemical synthesis, particularly as a precursor for pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, starting from commercially available 4-methylaniline. The guide details the experimental protocols for the key reaction steps, including the protection of the amino group, nitration, methylation, and final reduction. Furthermore, it presents the characteristic analytical data for the final compound in a structured format for easy reference and comparison. The logical workflow of the synthesis is also visualized to provide a clear understanding of the entire process.

Introduction

The discovery and synthesis of novel organic compounds are fundamental to the advancement of chemical and pharmaceutical sciences. This compound, a substituted phenylenediamine, represents a valuable building block in organic synthesis. Its structure, featuring two amino groups with different substitution patterns on a toluene backbone, offers multiple reactive sites for the construction of more complex molecules, including heterocyclic compounds and potential drug candidates. This guide focuses on a logical and accessible synthetic route to this compound, providing detailed methodologies and characterization data to aid researchers in its preparation and utilization.

Synthetic Pathway

A plausible and efficient synthetic route for the preparation of this compound commences with the readily available starting material, 4-methylaniline (p-toluidine). The overall synthesis can be conceptualized in four main stages:

-

Protection of the Amino Group: The amino group of 4-methylaniline is first protected to prevent unwanted side reactions during the subsequent nitration step. Acetylation is a common and effective method for this purpose.

-

Nitration: A nitro group is introduced onto the aromatic ring at the position ortho to the protected amino group.

-

Methylation: The protected amino group is methylated.

-

Reduction: The nitro group is reduced to an amino group, and the protecting group is removed to yield the final product, this compound.

The logical flow of this synthetic approach is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Protection)

Materials:

-

4-methylaniline (p-toluidine)

-

Acetic anhydride

-

Toluene (dry)

-

Petroleum ether

-

Ethanol

-

Water

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a thermometer, reflux condenser with a CaCl2 tube, and a pressure-equalizing dropping funnel, add 10.7 g (0.1 mol) of 4-methylaniline and 20 mL of dry toluene.

-

With stirring, slowly add 10.2 g (9.4 mL, 0.1 mol) of distilled acetic anhydride dropwise, ensuring the temperature remains below 80 °C.

-

After the addition is complete, allow the reaction mixture to cool to room temperature, at which point the product will precipitate.

-

Collect the solid product by vacuum filtration and wash it with approximately 50 mL of petroleum ether (40–60 °C).

-

Recrystallize the crude product from an ethanol/water mixture (4:1) to obtain pure N-(4-methylphenyl)acetamide.[1]

Step 2: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Nitration)

Materials:

-

N-(4-methylphenyl)acetamide

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 12.5 mL of glacial acetic acid and 14 g (0.094 mol) of N-(4-methylphenyl)acetamide.

-

Slowly add 25 mL of concentrated H₂SO₄ to the mixture.

-

Initiate stirring and cool the mixture in an ice/salt bath.

-

In a separate 50 mL Erlenmeyer flask, prepare a nitrating mixture by combining 7.5 mL of concentrated HNO₃ and 3.5 mL of concentrated H₂SO₄, and cool this mixture.

-

Transfer the cooled nitrating mixture to a pressure-equalizing dropping funnel fitted on top of the condenser.

-

Once the reaction mixture reaches 0–2 °C, begin the dropwise addition of the nitrating mixture, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, the reaction is worked up to isolate N-(4-methyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of N-methyl-N-(4-methyl-2-nitrophenyl)acetamide (Methylation)

Materials:

-

N-(4-methyl-2-nitrophenyl)acetamide

-

Methyl iodide (CH₃I)

-

Potassium hydroxide (KOH)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve N-(4-methyl-2-nitrophenyl)acetamide in acetone.

-

Add powdered potassium hydroxide to the solution.

-

Heat the mixture to reflux and add a solution of methyl iodide in acetone dropwise.

-

Continue refluxing for several hours to ensure the completion of the reaction.[2]

-

After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified.

Step 4: Synthesis of this compound (Reduction and Deprotection)

Materials:

-

N-methyl-N-(4-methyl-2-nitrophenyl)acetamide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

Procedure:

-

The N-methyl-N-(4-methyl-2-nitrophenyl)acetamide is first hydrolyzed by refluxing with ethanol and hydrochloric acid to remove the acetyl group, yielding N-methyl-4-methyl-2-nitroaniline.[2]

-

The resulting N-methyl-4-methyl-2-nitroaniline is then reduced to the corresponding diamine. A common method for the reduction of nitroanilines is the use of sodium borohydride in the presence of a catalyst.[3]

-

The reaction mixture is then worked up to isolate the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| CAS Number | 131019-87-9 | [4][5] |

| Melting Point | 64-67 °C | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Note: Specific spectroscopic data for this compound was not found in the publicly available literature searched. The data for isomers such as 4,5-dimethylbenzene-1,2-diamine is available and can be used for comparative purposes. For instance, the mass spectrum of 4,5-dimethylbenzene-1,2-diamine shows a molecular ion peak at m/z 136.[6]

Conclusion

References

- 1. books.rsc.org [books.rsc.org]

- 2. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 4. This compound | C8H12N2 | CID 9989323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

N1,5-Dimethylbenzene-1,2-diamine: A Technical Review of a Versatile Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on N1,5-Dimethylbenzene-1,2-diamine (CAS No. 131019-87-9). While specific detailed research on this particular molecule is limited, this document consolidates its known properties and outlines potential synthetic routes and reactions based on the established chemistry of related o-phenylenediamine compounds.

Core Compound Properties

This compound, also known as N2,4-dimethylbenzene-1,2-diamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂.[1] Its structure features a benzene ring substituted with two amine groups at adjacent positions (1 and 2), a methyl group at position 5, and a methyl group on one of the amine nitrogens. The available data on its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 131019-87-9 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Melting Point | 64-67 °C | [3] |

| IUPAC Name | N2,4-dimethylbenzene-1,2-diamine | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A likely synthetic approach would involve the nitration of 3-methylaniline followed by methylation and subsequent reduction of the nitro group.

Caption: Hypothetical synthesis of this compound.

Step 1: Nitration of 3-Methylaniline

-

Methodology: 3-Methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid. Due to the directing effects of the amino and methyl groups, a mixture of isomers is expected. The desired 2-nitro-5-methylaniline would need to be separated from other isomers.

-

Experimental Protocol (General):

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

-

Slowly add 3-methylaniline to the cooled acid mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the nitroaniline isomers.

-

Filter, wash, and dry the crude product.

-

Purify the desired 2-nitro-5-methylaniline isomer using column chromatography or recrystallization.

-

Step 2: N-Methylation of 2-Nitro-5-methylaniline

-

Methodology: The secondary amine can be formed through N-methylation. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.[4]

-

Experimental Protocol (General):

-

Dissolve 2-nitro-5-methylaniline in a suitable solvent (e.g., THF, DMF).

-

Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the amine.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) at a controlled temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain N-methyl-2-nitro-5-methylaniline.

-

Step 3: Reduction of N-Methyl-2-nitro-5-methylaniline

-

Methodology: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

-

Experimental Protocol (General):

-

Dissolve N-methyl-2-nitro-5-methylaniline in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to yield this compound.

-

Potential Reactions and Applications

This compound is expected to undergo reactions characteristic of o-phenylenediamines. These reactions are valuable for the synthesis of various heterocyclic compounds.

Condensation Reactions

o-Phenylenediamines are well-known to react with 1,2-dicarbonyl compounds to form quinoxalines, with carboxylic acids or their derivatives to form benzimidazoles, and with β-ketoesters to yield benzodiazepines.[5]

Caption: Potential condensation reactions of this compound.

Applications

Based on its chemical structure and the applications of similar compounds, this compound is a potential intermediate in several fields:

-

Dyes and Pigments: As an aromatic diamine, it can serve as a precursor for azo dyes and other pigments.[6]

-

Pharmaceuticals and Agrochemicals: The benzimidazole and quinoxaline scaffolds, which can be synthesized from this compound, are present in many biologically active molecules.[6]

-

Polymers and Materials Science: It can be used as a monomer for the synthesis of specialty polymers and as a building block for corrosion inhibitors.[6]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, it is recommended to acquire and interpret these spectra on a purified sample.

Conclusion

This compound is a chemical intermediate with potential applications in various fields. While specific literature on this compound is scarce, its synthesis and reactivity can be inferred from the well-established chemistry of o-phenylenediamines. The hypothetical synthetic pathway and potential reactions presented in this guide provide a starting point for researchers interested in this molecule. Further experimental work is necessary to establish detailed protocols and fully characterize this compound.

References

Methodological & Application

Application Notes and Protocols: N1,5-Dimethylbenzene-1,2-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of N1,5-Dimethylbenzene-1,2-diamine, a versatile building block in the preparation of various heterocyclic compounds. This document outlines its primary applications in the synthesis of quinoxalines and benzimidazoles, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Introduction

This compound is a substituted aromatic diamine that serves as a key intermediate in the synthesis of a range of organic molecules. Its unique structure, featuring two nucleophilic amino groups in ortho positions on a benzene ring with additional methyl substituents, makes it a valuable precursor for the construction of fused heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The primary applications of this compound lie in its condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with aldehydes or carboxylic acids to yield benzimidazoles.

I. Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The most common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Reaction Scheme:

Caption: General reaction for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 6,8-Dimethyl-2,3-diphenylquinoxaline

This protocol describes the synthesis of a quinoxaline derivative via the condensation of this compound with benzil.

Materials:

-

This compound (1 mmol)

-

Benzil (1 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol (10 mL).

-

Add the catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Quantitative Data for Quinoxaline Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various quinoxaline derivatives from substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

| Diamine | Dicarbonyl | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (2) | EtOH/H₂O | RT | 5 | 98 | [2] |

| 4-Methylbenzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (2) | EtOH/H₂O | RT | 7 | 96 | [2] |

| 4-Chlorobenzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (2) | EtOH/H₂O | RT | 10 | 95 | [2] |

| Benzene-1,2-diamine | Biacetyl | (NH₄)₆Mo₇O₂₄·4H₂O (2) | EtOH/H₂O | RT | 15 | 90 | [2] |

| o-Phenylenediamine | Benzil | AlCuMoVP (100mg) | Toluene | 25 | 120 | 92 | [3] |

| o-Phenylenediamine | Benzil | Thiamine (5) | Ethanol | RT | 60 (sonication) | - | [4] |

II. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[5] They are typically synthesized through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization, or by direct condensation with a carboxylic acid.

General Reaction Scheme:

Caption: General reaction for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-5,7-dimethyl-1H-benzimidazoles

This protocol is adapted for this compound based on a similar synthesis using 4,5-dimethylbenzene-1,2-diamine.[6]

Materials:

-

This compound (1 mmol)

-

Aromatic Aldehyde (1 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Reaction vial

Procedure:

-

To a reaction vial, add this compound (1 mmol), the aromatic aldehyde (1 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2 mmol).

-

Add DMF (5 mL) to the vial and seal it.

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Benzimidazole Synthesis

The following table presents data from the synthesis of various benzimidazole derivatives using substituted o-phenylenediamines.

| Diamine | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,5-Dimethylbenzene-1,2-diamine | Phenylacetic acid | - | - | - | - | 70 | [6] |

| o-Phenylenediamine | Benzaldehyde | Acetic Acid | - | RT | 0.25 | 97 | [7] |

| 4,5-Dimethylbenzene-1,2-diamine | p-Toluenethiol/Paraformaldehyde | 4-ADPA | TCE/H₂O | 130 | 3 | Lower Yield | [5] |

| o-Phenylenediamine | Benzonitrile | PPA/H₃PO₄ | - | MW | - | 92 | [8] |

Experimental Workflow Diagram

Caption: A generalized workflow for heterocyclic synthesis.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of quinoxaline and benzimidazole derivatives. The straightforward condensation reactions allow for the efficient construction of these important heterocyclic scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, including the use of green catalysts and solvents, can lead to more sustainable and efficient synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. sid.ir [sid.ir]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for N1,5-Dimethylbenzene-1,2-diamine and Related Isomers in Catalysis

This document, therefore, provides a general overview of the potential role of such diamine ligands in catalysis, based on broader literature, and presents hypothetical protocols and workflows to guide researchers in exploring their catalytic potential.

General Introduction to Diamine Ligands in Catalysis

1,2-Diamine motifs are crucial in coordination chemistry and catalysis. They are particularly effective as bidentate ligands, forming stable five-membered chelate rings with metal centers. This chelation effect enhances the stability and influences the electronic and steric properties of the catalyst. Chiral diamines are extensively used in asymmetric catalysis to induce enantioselectivity in a wide range of transformations.[2]

Copper-catalyzed reactions, for instance, have seen a significant expansion in their utility through the development of milder reaction conditions, often employing diamine-based ligands. These ligands have been instrumental in advancing cross-coupling reactions for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Properties of N1,5-Dimethylbenzene-1,2-diamine and Its Isomers

For researchers interested in exploring the catalytic potential of these ligands, their fundamental properties are crucial for designing synthetic routes to catalysts and for understanding their coordination behavior.

| Property | This compound | N,N'-Dimethyl-1,2-phenylenediamine | 4,5-Dimethyl-1,2-phenylenediamine |

| CAS Number | 131019-87-9 | 3213-79-4 | 3171-45-7 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |